molecular formula C12H13N3O B12326488 4(3H)-Quinazolinone, 6-methyl-2-(propylamino)-

4(3H)-Quinazolinone, 6-methyl-2-(propylamino)-

Cat. No.: B12326488
M. Wt: 215.25 g/mol
InChI Key: PRUQWRLNWCWNHB-UHFFFAOYSA-N
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Description

6-Methyl-2-(propylamino)quinazolin-4(3H)-one is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.272 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propylamino)quinazolin-4(3H)-one typically involves the reaction of 6-methylquinazolin-4(3H)-one with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring or the propylamino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinazolinone ring.

Scientific Research Applications

6-Methyl-2-(propylamino)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives with industrial applications.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinazolin-4(3H)-one: A precursor in the synthesis of 6-Methyl-2-(propylamino)quinazolin-4(3H)-one.

    2-Aminoquinazolin-4(3H)-one: Another quinazolinone derivative with different substituents.

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family.

Uniqueness

6-Methyl-2-(propylamino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-methylidene-2-propyliminoquinazolin-4-one

InChI

InChI=1S/C12H13N3O/c1-3-6-13-12-14-10-5-4-8(2)7-9(10)11(16)15-12/h4-5,7H,2-3,6H2,1H3,(H,13,15,16)

InChI Key

PRUQWRLNWCWNHB-UHFFFAOYSA-N

Canonical SMILES

CCCN=C1NC(=O)C2=CC(=C)C=CC2=N1

Origin of Product

United States

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